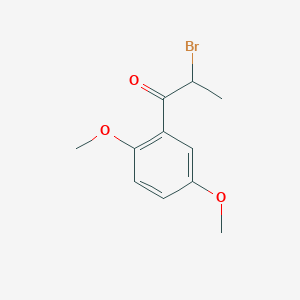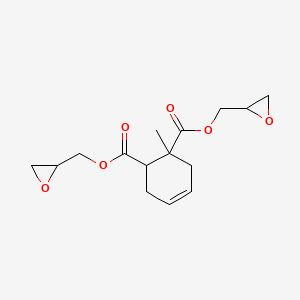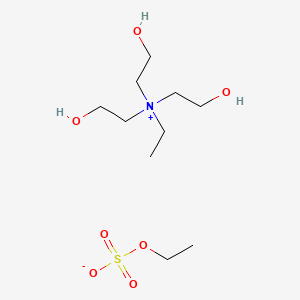
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C10H25NO7S and a molecular weight of 303.373 g/mol . It is also known by other names such as Ethanaminium, N-ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (1:1), and Triethanolamine ethosulfate . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be synthesized through the reaction of 2,2’,2’'-nitrilotriethanol with diethyl sulphate . The reaction typically involves the following steps:
Reactants: 2,2’,2’'-nitrilotriethanol and diethyl sulphate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or distillation to obtain high purity this compound.
Chemical Reactions Analysis
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is used in biological research for its antimicrobial properties and as a component in buffer solutions.
Medicine: It is explored for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
Triethanolamine: Similar in structure but lacks the ethyl sulfate group.
Quaternary Ammonium Compounds: Share similar antimicrobial properties but differ in their specific chemical structures and applications.
This compound is unique due to its combination of hydroxyl and ethyl sulfate groups, which confer specific chemical and biological properties .
Properties
CAS No. |
31774-90-0 |
|---|---|
Molecular Formula |
C8H20NO3.C2H5O4S C10H25NO7S |
Molecular Weight |
303.38 g/mol |
IUPAC Name |
ethyl sulfate;ethyl-tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H20NO3.C2H6O4S/c1-2-9(3-6-10,4-7-11)5-8-12;1-2-6-7(3,4)5/h10-12H,2-8H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
PNFMXLLFVHQXKA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CCO)(CCO)CCO.CCOS(=O)(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



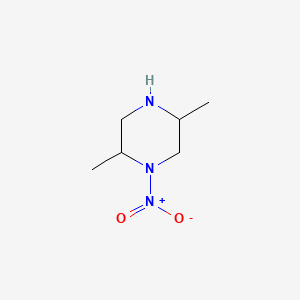
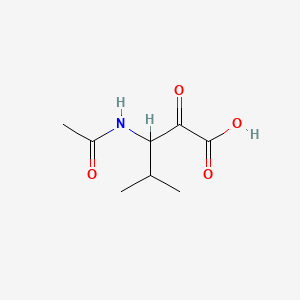
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)

![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
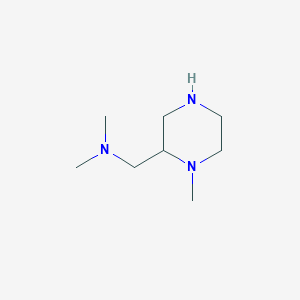
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

